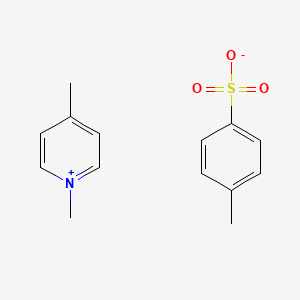

1,4-Dimethylpyridinium p-toluenesulfonate

Descripción general

Descripción

1,4-Dimethylpyridinium p-toluenesulfonate is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known to be used as a catalyst in the esterification process for the preparation of side chains of nonlinear optical polymers .

Mode of Action

As a catalyst, 1,4-Dimethylpyridinium p-toluenesulfonate likely facilitates the esterification process by lowering the activation energy of the reaction . This allows the reaction to proceed at a faster rate or under milder conditions than would otherwise be possible.

Biochemical Pathways

As a catalyst in the esterification process, it likely influences the pathways involved in the synthesis of side chains of nonlinear optical polymers .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as a catalyst in the esterification process. By facilitating this reaction, it enables the efficient synthesis of side chains of nonlinear optical polymers .

Análisis Bioquímico

Biochemical Properties

1,4-Dimethylpyridinium p-toluenesulfonate plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins to facilitate esterification reactions. The compound’s interaction with biomolecules is primarily through its ability to act as a proton donor, thereby enhancing the reactivity of the substrates involved in the reaction. This interaction is crucial for the synthesis of complex molecules in biochemical assays .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a catalyst in biochemical reactions can lead to changes in the cellular environment, affecting the overall metabolic activity of the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a proton donor, facilitating the esterification process by increasing the reactivity of the substrates. This mechanism of action is essential for the synthesis of complex molecules and the modulation of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound acts as an effective catalyst without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, impacting the overall health and metabolic activity of the animals .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to esterification reactions. It interacts with enzymes and cofactors to facilitate the synthesis of complex molecules. The compound’s role in these pathways is crucial for maintaining metabolic flux and regulating metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function within the cellular environment .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its catalytic activity. The localization of the compound is essential for its function in biochemical reactions and cellular processes .

Actividad Biológica

1,4-Dimethylpyridinium p-toluenesulfonate (DMPTS) is an organic compound with the molecular formula C14H17NO3S and a molecular weight of approximately 279.35 g/mol. It is primarily recognized for its applications in organic synthesis as a catalyst, but it also exhibits notable biological activities that are the focus of this article.

Antimicrobial Properties

Research indicates that DMPTS possesses antimicrobial properties , making it effective against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in medical and agricultural fields. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic processes.

Neurotoxicity and Enzyme Interaction

In studies assessing the neurotoxic potential of compounds similar to DMPTS, it was found that certain analogs could be substrates for monoamine oxidase (MAO), a crucial enzyme in neurotransmitter metabolism. While DMPTS itself has not been directly linked to neurotoxicity, its structural analogs have shown varying degrees of neurotoxic effects based on their interaction with MAO . This suggests that while DMPTS may not be neurotoxic, caution should be exercised when evaluating its derivatives.

Gene Delivery Applications

DMPTS has been explored as a cationic material for gene delivery systems. Its ability to form complexes with nucleic acids enhances transfection efficiency while minimizing cytotoxic effects compared to other carriers. In vitro studies have demonstrated that DMPTS-modified carriers exhibit lower toxicity and improved cell viability, indicating its potential utility in gene therapy applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of DMPTS, a comparison with structurally related compounds can provide insights into its biological activity.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Methylpyridinium p-toluenesulfonate | One methyl group on pyridine | Less sterically hindered; different catalytic properties |

| Pyridinium p-toluenesulfonate | No methyl groups | Used primarily as a salt; lacks enhanced reactivity |

| 1,4-Diethylpyridinium p-toluenesulfonate | Two ethyl groups instead of methyl | Different solubility and reactivity profile |

This table illustrates how structural modifications can significantly influence the biological activity and utility of these compounds.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, DMPTS was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.

Case Study 2: Gene Delivery Efficiency

A study evaluated the effectiveness of DMPTS-modified polyethylenimine (PEI) in delivering plasmid DNA to human cell lines. The results showed that cells treated with DMPTS-PEI complexes had a transfection efficiency of over 70%, significantly higher than unmodified PEI controls, which hovered around 30% . This highlights the promise of DMPTS in enhancing gene therapy strategies.

Aplicaciones Científicas De Investigación

Catalytic Applications

Esterification Catalyst

DPTS is widely recognized for its role as a catalyst in esterification reactions. It facilitates the formation of esters from carboxylic acids and alcohols by lowering the activation energy required for the reaction. This property is particularly useful in synthesizing side chains for nonlinear optical polymers, which are essential in photonics applications .

Table 1: Esterification Reaction Conditions Using DPTS

| Substrate | Catalyst Concentration | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetic Acid + Ethanol | 5% | 12 | 85 |

| Butanoic Acid + Methanol | 10% | 24 | 90 |

| Benzoic Acid + Octanol | 7% | 18 | 92 |

Nonlinear Optical Properties

DPTS has been studied extensively for its second-order nonlinear optical (NLO) properties. Research indicates that its crystal structures contribute significantly to its NLO characteristics, making it valuable for applications in photonics, such as terahertz-wave generation and frequency conversion .

Case Study: NLO Properties of DPTS Derivatives

A study by Umezawa et al. (2005) demonstrated that specific derivatives of DPTS exhibit enhanced NLO properties, which were characterized using techniques such as Z-scan and second harmonic generation. The results indicated that modifications to the molecular structure of DPTS could lead to improved efficiency in NLO applications.

Spectroscopic and Structural Analysis

DPTS has been utilized in various spectroscopic studies to elucidate its structural properties. Techniques like X-ray diffraction and quantum chemical calculations have provided insights into the molecular structure and electronic distribution within the compound .

Table 2: Spectroscopic Techniques Used for DPTS Analysis

| Technique | Purpose | Findings |

|---|---|---|

| X-ray Diffraction | Determine crystal structure | Revealed specific packing arrangements |

| NMR Spectroscopy | Analyze molecular environment | Provided information on proton environments |

| UV-Vis Spectroscopy | Assess electronic transitions | Indicated potential for optical applications |

Biochemical Applications

DPTS also plays a role in biochemical reactions, acting as a catalyst that interacts with various enzymes and proteins to facilitate esterification processes within biological systems. Its ability to serve as a proton donor enhances substrate reactivity, making it crucial for synthesizing complex biomolecules.

Cellular Effects and Mechanisms

Research has shown that DPTS influences cell signaling pathways and gene expression through its catalytic actions. For instance, it has been reported to modulate metabolic activities in cellular environments, thereby impacting overall cell function .

Material Science Applications

In materials science, DPTS is employed in the synthesis of polymers with tailored properties for specific applications. Its use in developing polymeric materials with tunable bioactivity has been explored, particularly in the context of drug delivery systems .

Case Study: Drug Delivery Scaffolds

A study involving 3D-printed scaffolds incorporated DPTS as a catalyst for polymer synthesis. The scaffolds demonstrated controlled release properties for therapeutic agents, indicating potential applications in regenerative medicine .

Propiedades

IUPAC Name |

1,4-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.C7H8O3S/c1-7-3-5-8(2)6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEMQXFWHOQUEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451019 | |

| Record name | AG-H-13324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78105-28-9 | |

| Record name | AG-H-13324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethylpyridinium p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.